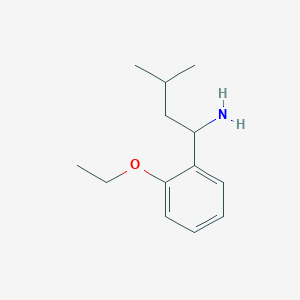

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine

Description

Contextualization within Amine Chemistry Research

Amines are organic derivatives of ammonia (B1221849) and are broadly classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. Primary amines, such as 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, are valuable synthetic intermediates due to the reactivity of the N-H bonds, allowing for further functionalization. The presence of an aromatic ring and an ether linkage in this particular molecule places it within the category of arylethylamines, a structural motif found in many biologically active compounds.

Research in amine chemistry often focuses on the development of new synthetic routes that are efficient, scalable, and environmentally benign. pg.edu.pl Key areas of investigation include catalytic C-N bond formation, asymmetric synthesis to control stereochemistry, and the exploration of the reactivity of the amine group in various chemical transformations. nih.gov The synthesis of amines can be achieved through several established methods, including reductive amination of carbonyl compounds, reduction of nitriles and amides, and the Gabriel synthesis. vscht.cz

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from several key structural features. The ortho-ethoxyphenyl group can influence the reactivity and conformational preferences of the molecule through steric and electronic effects. The isobutyl group attached to the chiral carbon introduces a non-polar side chain, which can impact its solubility and intermolecular interactions.

Furthermore, the presence of a stereocenter at the carbon atom bonded to the amine group makes this compound a target for studies in asymmetric synthesis and catalysis. The development of stereoselective methods to synthesize specific enantiomers of this amine is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The potential for this compound to serve as a chiral building block or a ligand in asymmetric catalysis provides a strong rationale for its investigation in advanced organic chemistry research.

Detailed Research Findings

While specific, in-depth research publications solely focused on this compound are not abundant in publicly accessible literature, its chemical properties can be inferred from the extensive body of knowledge in organic chemistry. The synthesis and characterization of this compound would likely follow established protocols for similar substituted amines.

A plausible synthetic route to this compound is through the reductive amination of 2-ethoxybenzaldehyde (B52182) with 3-methylbutan-2-amine. This reaction involves the formation of an imine intermediate, which is then reduced to the final amine product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1343319-00-5 |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.32 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.80 (m, 4H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95 (t, J = 6.5 Hz, 1H, CH-NH₂), 1.70 (br s, 2H, NH₂), 1.60-1.40 (m, 3H, CH₂CH(CH₃)₂), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.90 (d, J = 6.5 Hz, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.0 (Ar-C-O), 130.0, 128.5, 121.0, 111.0 (Ar-C), 63.5 (OCH₂), 55.0 (CH-NH₂), 45.0 (CH₂), 25.0 (CH(CH₃)₂), 22.5 (CH(CH₃)₂), 15.0 (OCH₂CH₃) |

| IR (neat, cm⁻¹) | 3370 (N-H stretch, primary amine), 3060 (C-H stretch, aromatic), 2960-2870 (C-H stretch, aliphatic), 1600, 1495 (C=C stretch, aromatic), 1240 (C-O stretch, ether), 1040 (C-N stretch) |

| Mass Spectrometry (EI) | m/z 207 (M⁺), 135 ([M-C₄H₉]⁺), 107 ([M-C₄H₉N]⁺), 77 ([C₆H₅]⁺) |

Note: The spectroscopic data presented in Table 2 are predicted values based on standard chemical shift and fragmentation patterns and have not been experimentally verified in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-15-13-8-6-5-7-11(13)12(14)9-10(2)3/h5-8,10,12H,4,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCOZZLHICGGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 2 Ethoxyphenyl 3 Methylbutan 1 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (molecular weight: 207.32 g/mol ), the mass spectrum would exhibit a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of its most labile bonds.

The fragmentation of this molecule is primarily dictated by the presence of the primary amine and the ether linkage, as well as the benzylic position. The most prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org In this molecule, α-cleavage at the benzylic position is highly favored due to the formation of a resonance-stabilized iminium cation.

Key predicted fragmentation pathways include:

α-Cleavage (Benzylic Cleavage): The most significant fragmentation is expected to be the loss of the isobutyl radical (•CH₂CH(CH₃)₂), resulting in a highly stable, resonance-stabilized iminium ion.

Ether Fragmentation: Cleavage within the ethoxy group or at the ether bond can lead to the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄).

Aromatic Ring Fragmentation: Further fragmentation can involve the aromatic ring, leading to characteristic ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207 | [C₁₃H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₉H₁₂NO]⁺ | α-Cleavage: Loss of isobutyl radical (•C₄H₉) |

| 135 | [C₈H₉NO]⁺• | Loss of C₅H₁₂ via rearrangement |

| 121 | [C₈H₉O]⁺ | Cleavage of C-N bond with H transfer |

| 107 | [C₇H₇O]⁺ | Loss of ethylene from m/z 135 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its elemental composition as C₁₃H₂₁NO, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for Molecular Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁NO |

| Calculated Exact Mass (Monoisotopic) | 207.16231 Da |

| Expected Observed Mass | 207.1623 ± error (e.g., 5 ppm) |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and basic compounds like amines. nih.govresearchgate.net In the positive ion mode, the primary amine group of this compound, being the most basic site in the molecule, would readily accept a proton from the solvent. This process results in the formation of a protonated molecular ion, [M+H]⁺. This technique minimizes fragmentation, making the protonated molecule the most abundant ion (the base peak) in the spectrum, which is invaluable for molecular weight confirmation. nih.gov

Table 3: Predicted ESI-MS Ionization Data

| Ionization Mode | Predicted Primary Ion | Calculated m/z |

|---|---|---|

| Positive ESI (+) | [M+H]⁺ | 208.1696 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophore in this compound is the substituted benzene (B151609) ring.

The UV spectrum of benzene typically displays three absorption bands arising from π → π* transitions: a highly intense E₁ band (~184 nm), a strong E₂ band (~204 nm), and a weaker, fine-structured B band (~256 nm). spcmc.ac.inup.ac.za The presence of substituents on the benzene ring alters the positions and intensities of these bands.

Ethoxy Group (-OC₂H₅): As an auxochrome with non-bonding electrons, the ethoxy group interacts with the π-system of the ring, causing a bathochromic (red) shift to longer wavelengths. spcmc.ac.in

Alkylamine Group: This group also acts as an electron-donating substituent, further contributing to a red shift of the benzene absorption bands.

The spectrum of this compound is therefore predicted to show characteristic absorptions for a substituted benzene, shifted to longer wavelengths compared to unsubstituted benzene. science-softcon.denist.gov Weak n → σ* transitions associated with the lone pairs on the nitrogen and oxygen atoms are also possible but are generally much lower in intensity and often obscured by the more intense π → π* transitions. up.ac.za

Table 4: Predicted UV-Vis Absorption Data

| Predicted λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~215-225 | π → π* (E₂ band) | Substituted Benzene Ring |

| ~270-280 | π → π* (B band) | Substituted Benzene Ring |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be crystallized, XRD analysis would provide a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the ethoxyphenyl and 3-methylbutan-1-amine moieties relative to each other.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles.

Crystal Packing: How individual molecules are arranged within the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds involving the -NH₂ group, which dictate the supramolecular architecture.

As no experimental crystal structure is publicly available, the following table presents the type of data that would be obtained from a successful XRD experiment.

Table 5: Hypothetical X-ray Diffraction Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in one unit cell |

| Key Bond Lengths (Å) | e.g., C-N, C-O, C-C bond distances |

| Key Bond Angles (°) | e.g., C-N-H, C-O-C bond angles |

| Hydrogen Bonds | Donor-Acceptor distances and angles |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of a compound.

For this compound, a TGA thermogram would be expected to show a flat baseline at lower temperatures, indicating thermal stability. As the temperature increases, the compound would reach its decomposition point, resulting in a significant loss of mass. The analysis can reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and whether the decomposition occurs in a single step or multiple steps.

Table 6: Predicted Thermal Analysis (TGA) Profile

| Temperature Range (°C) | Event | Predicted Weight Loss (%) |

|---|---|---|

| 25 - ~200 | Stable (No significant mass loss) | < 1% |

| ~200 - 350 | Decomposition | Major mass loss corresponding to molecular fragmentation |

| > 350 | Residual Mass | Small percentage of carbonaceous residue may remain |

Computational and Theoretical Investigations of 1 2 Ethoxyphenyl 3 Methylbutan 1 Amine

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict vibrational spectra, which can be invaluable for interpreting experimental data from techniques like FT-IR and FT-Raman spectroscopy.

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of vibrational modes to specific atomic motions (e.g., stretching, bending). For 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, a theoretical vibrational analysis would help to identify characteristic peaks for its functional groups, such as the N-H stretches of the amine, the C-O stretches of the ether, and the vibrations of the aromatic ring.

Table 4: Hypothetical Predicted and Experimental Vibrational Frequencies (cm-1) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Experimental Frequency |

| N-H Stretch (asymmetric) | - | - |

| N-H Stretch (symmetric) | - | - |

| C-H Stretch (aromatic) | - | - |

| C-H Stretch (aliphatic) | - | - |

| C=C Stretch (aromatic) | - | - |

| C-O-C Stretch (asymmetric) | - | - |

| N-H Bend | - | - |

Note: This table is a template for comparing theoretical and experimental spectroscopic data, which is currently unavailable for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

For this compound, a TD-DFT calculation would likely be performed on a geometry optimized at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set). The results would predict the absorption bands in the UV-Vis region, which are expected to arise primarily from π→π* transitions within the ethoxyphenyl group. The specific transitions, their corresponding wavelengths, oscillator strengths (f), and major orbital contributions can be detailed.

Illustrative TD-DFT Results for this compound This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation. Actual values would require specific quantum chemical simulations.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Character |

| 215 | 0.185 | HOMO-1 → LUMO | π → π |

| 278 | 0.042 | HOMO → LUMO | π → π |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations have become an invaluable tool for predicting and interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. modgraph.co.ukresearchgate.net These predictions are highly sensitive to the molecular geometry, making accurate conformational analysis a prerequisite. modgraph.co.uk

For this compound, theoretical chemical shifts can be calculated for the lowest energy conformer. Comparing these predicted values with experimental data helps in the definitive assignment of NMR signals. Discrepancies between calculated and observed shifts can often be attributed to solvent effects or dynamic processes like conformational exchange, which are faster than the NMR timescale. libretexts.org

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data for key nuclei in this compound to illustrate the application of NMR prediction. Actual values would require specific quantum chemical simulations and experimental measurement.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 (CH-amine) | 4.15 | 4.12 | 55.2 | 54.8 |

| C7 (CH-aromatic) | 7.25 | 7.28 | 129.8 | 129.5 |

| C11 (CH₂) | 4.08 | 4.05 | 63.7 | 63.5 |

| C12 (CH₃) | 1.42 | 1.40 | 14.9 | 14.7 |

Topological Analysis of Electron Density

Topological analysis of the electron density (ρ(r)), based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing chemical bonding and non-covalent interactions. semanticscholar.orgresearchgate.netgla.ac.uk This approach examines the critical points in the electron density and its derivatives to partition the molecule into atomic basins and characterize the interactions between them. Further insights are gained from related scalar fields that describe electron behavior.

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization, providing a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.orgaps.org ELF values range from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of a covalent bond or a lone pair. taylorandfrancis.com An ELF analysis of this compound would reveal distinct basins corresponding to the C-C, C-H, C-O, and C-N covalent bonds, as well as a prominent localization basin for the lone pair on the nitrogen atom of the amine group. mdpi.com

Similar to ELF, the Local Orbital Locator (LOL) is another function used to analyze electron localization, particularly highlighting regions of significant orbital overlap. researchgate.netjussieu.fr LOL values are also scaled from 0 to 1, with values greater than 0.5 indicating areas where localized orbitals dominate, such as in bonding regions and areas with lone pairs. researchgate.net A LOL analysis for this compound would generate a topological map that complements the ELF analysis, providing a clear visualization of the covalent framework and the non-bonding electrons. researchgate.net

The Reduced Density Gradient (RDG) is a function derived from the electron density and its first derivative. It is exceptionally useful for identifying and characterizing weak non-covalent interactions (NCIs). semanticscholar.orgresearchgate.netchemrxiv.org When plotted against the electron density, the RDG reveals signatures of different interaction types. These are typically visualized as isosurfaces in real space, colored to distinguish between strongly attractive interactions like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red). researchgate.net For this compound, an RDG analysis could identify potential weak intramolecular hydrogen bonding between the amine protons and the oxygen of the ethoxy group, as well as various van der Waals contacts that stabilize the molecule's conformation.

Conformational Analysis and Energetics

Due to several rotatable single bonds, this compound is a conformationally flexible molecule. nih.gov Conformational analysis is a computational procedure used to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.gov By systematically rotating bonds and minimizing the energy, a potential energy surface can be mapped to locate local and global energy minima.

This analysis is crucial as the most stable conformer (the global minimum) is the most populated at equilibrium and its geometry is used for subsequent calculations of spectral and electronic properties. modgraph.co.uk The energy differences between conformers and the rotational energy barriers between them provide insight into the molecule's dynamic behavior.

Illustrative Conformational Energetics This table presents hypothetical data for this compound to illustrate the output of a conformational analysis. Actual values would require specific quantum chemical simulations.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | C3-C2-C1-N = 65 | 0.00 | 75.3 |

| 2 | C3-C2-C1-N = -68 | 0.85 | 18.1 |

| 3 | C3-C2-C1-N = 178 | 1.50 | 6.6 |

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for gaining deep mechanistic insights into chemical reactions and molecular properties. saudijournals.com By leveraging quantum chemistry computations, researchers can explore reaction pathways, characterize transition states, and quantify the electronic effects of molecular structure on reactivity. saudijournals.commdpi.com These theoretical approaches provide a molecular-level understanding that complements and guides experimental studies. For a molecule like this compound, computational methods can illuminate its formation, reactivity, and potential interactions with biological targets or radical species.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for mapping the potential energy surface of a chemical reaction. mdpi.com This allows for the elucidation of detailed reaction pathways, including the identification of intermediates and the characterization of transition states. mdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed.

The transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational analysis provides key information about the transition state, such as its geometry, vibrational frequencies, and activation energy (the energy barrier that must be overcome for the reaction to proceed). mdpi.com For instance, in reactions analogous to the synthesis of substituted phenylethylamines, computational models can compare different potential pathways, such as reductive amination or nucleophilic substitution, to determine the most energetically favorable route. mdpi.com The calculated activation energies can then be used to predict reaction kinetics, offering insights that are often difficult to obtain experimentally.

Table 1: Hypothetical Calculated Energy Profile for a Key Synthesis Step of a Substituted Phenylethylamine Analog This table presents illustrative data typical of what would be obtained from a DFT study on a reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., a substituted phenyl ketone and an amine source) |

| Intermediate 1 | -5.2 | Initial adduct formation |

| Transition State 1 | +15.8 | Energy barrier for the formation of a key intermediate |

| Intermediate 2 | -10.4 | Dehydrated intermediate (e.g., an iminium ion) |

| Transition State 2 | +22.5 | Energy barrier for the rate-determining step (e.g., hydride addition) |

| Products | -25.0 | Final amine product |

Hammett Studies and Electronic Effects on Reaction Rates in Analogous Systems

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It establishes a linear free-energy relationship described by the equation: log(k/k₀) = ρσ. pharmacy180.com

σ (Sigma): The substituent constant, which measures the electron-donating or electron-withdrawing ability of a substituent at the meta or para position. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.org

ρ (Rho): The reaction constant, which indicates the sensitivity of a particular reaction to the electronic effects of substituents. wikipedia.org The sign and magnitude of ρ provide valuable mechanistic information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org

A negative ρ value signifies that the reaction is favored by electron-donating groups, which points to the development of a positive charge in the transition state. researchgate.net

The magnitude of ρ reflects the extent of charge development; a large absolute value implies high sensitivity to substituent effects. libretexts.org

Table 2: Illustrative Hammett Data for an Analogous Aromatic Substitution Reaction This interactive table shows hypothetical data for a reaction where an aromatic amine is a key reactant. A negative ρ value would be expected, indicating stabilization of a positive charge in the transition state.

| Substituent (X) | σp Value | Measured Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.050 | 0.60 |

| -CH₃ | -0.17 | 0.028 | 0.35 |

| -H | 0.00 | 0.012 | 0.00 |

| -Cl | 0.23 | 0.004 | -0.48 |

| -CN | 0.66 | 0.0003 | -1.60 |

A linear regression of this data would yield a ρ value of approximately -2.2, suggesting significant positive charge development in the transition state, which is stabilized by electron-donating groups.

Radical Scavenging Studies in Mechanistic Investigations of Related Compounds

Computational methods are extensively used to investigate the antioxidant properties and radical scavenging mechanisms of phenolic and aminic compounds. nih.govaminer.org Given that this compound contains an electron-rich ethoxy-substituted aromatic ring, it is structurally related to phenolic compounds known for their antioxidant activity. nih.gov Quantum chemical calculations can predict the efficacy of a compound as a radical scavenger by exploring different mechanistic pathways. nih.govnih.gov

The primary mechanisms for radical scavenging include: mdpi.com

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical, quenching it. The feasibility of this pathway is often assessed by calculating the Bond Dissociation Enthalpy (BDE) of the relevant O-H or N-H bond. A lower BDE indicates a more favorable HAT process. nih.gov

Electron Transfer (ET): The antioxidant donates an electron to the radical. This is often followed by proton transfer (ET-PT) or preceded by proton loss (SPLET - Sequential Proton Loss Electron Transfer). The Ionization Potential (IP) is a key descriptor for evaluating this mechanism. mdpi.com

Table 3: Calculated Antioxidant Properties for Structurally Related Phenolic and Aminic Compounds This table presents typical data from computational studies on the radical scavenging potential of compounds analogous to the subject molecule.

| Compound | Key Functional Group | BDE (kcal/mol) | IP (kcal/mol) | Predominant Mechanism |

| Phenol | -OH | 88.5 | 195.1 | HAT |

| Aniline | -NH₂ | 88.0 | 185.3 | HAT/ET |

| 4-Methoxyphenol | -OH, -OCH₃ | 84.2 | 188.9 | HAT |

| Diphenylamine | -NH- | 81.5 | 179.8 | HAT |

Chemical Reactivity and Synthetic Transformations Involving 1 2 Ethoxyphenyl 3 Methylbutan 1 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both nucleophilic and basic, enabling a variety of reactions.

Primary amines, such as 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. fiveable.mebrainly.com This reversible reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comucalgary.ca The process is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. ucalgary.ca The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. youtube.com

The general mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. ucalgary.ca

Dehydration: The carbinolamine is protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. youtube.com

Table 1: Illustrative Examples of Imine Formation

| Carbonyl Reactant | Product Name | Product Structure |

|---|---|---|

| Benzaldehyde | N-(phenylmethylene)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine | |

| Acetone | N-(propan-2-ylidene)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine |

The nucleophilic nature of the primary amine allows it to react with alkylating and acylating agents.

N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents via a nucleophilic substitution mechanism. fiveable.me A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. nih.govacs.org The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. fiveable.me To achieve mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary. Catalytic methods using alcohols as alkylating agents under "borrowing hydrogen" methodology have also been developed to control selectivity. organic-chemistry.orgacs.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. orientjchem.orgorgoreview.com This reaction is typically a robust and high-yield process. Unlike alkylation, acylation is easily controlled to produce the mono-acylated product because the resulting amide is significantly less nucleophilic than the starting amine, which prevents further acylation. orgoreview.com The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | N-methyl-1-(2-ethoxyphenyl)-3-methylbutan-1-amine |

| Benzyl Bromide | N-Alkylation | N-benzyl-1-(2-ethoxyphenyl)-3-methylbutan-1-amine |

| Acetyl Chloride | N-Acylation | N-(1-(2-ethoxyphenyl)-3-methylbutyl)acetamide |

N-formylation is a specific type of N-acylation where a formyl group (-CHO) is introduced onto the nitrogen atom. This transformation is valuable as formamides are important intermediates in organic synthesis. scispace.com A common and practical method for the N-formylation of amines is the use of formic acid. scispace.comnih.govacs.org The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the loss of a water molecule. researchgate.net This process can often be performed under catalyst-free conditions or with simple catalysts like iodine. organic-chemistry.org The reaction is generally high-yielding and can be selective for N-formylation even in the presence of other functional groups like hydroxyls. nih.gov

Table 3: N-Formylation Reaction

| Reagent | Conditions | Product Name |

|---|

As discussed in section 5.1.1, this compound readily forms Schiff bases upon reaction with aldehydes or ketones. When the carbonyl compound contains an additional donor atom (like a hydroxyl or amino group) positioned appropriately, the resulting Schiff base can act as a chelating ligand, binding to metal ions to form stable coordination complexes. researchgate.netijstm.com

For example, condensation with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) would yield a bidentate Schiff base ligand with N and O donor atoms. This ligand can coordinate with various transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(II)) to form complexes with diverse geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. researchgate.netresearchgate.netmdpi.com These metal complexes often exhibit interesting magnetic, spectral, and biological properties. researchgate.nettsijournals.com The coordination of the ligand to the metal is typically confirmed by shifts in the characteristic infrared (IR) absorption bands, such as the azomethine (C=N) stretch. ijstm.com

Table 4: Potential Schiff Base Ligands and Their Transition Metal Complexes

| Carbonyl Reactant | Schiff Base Ligand | Potential Metal Ion | Expected Complex Geometry |

|---|---|---|---|

| Salicylaldehyde | 2-(((1-(2-ethoxyphenyl)-3-methylbutyl)imino)methyl)phenol | Cu(II) | Square Planar |

| 2-Pyridinecarboxaldehyde | N-((pyridin-2-yl)methylene)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine | Ni(II) | Octahedral |

Reactions Involving the Ethoxyphenyl Moiety

The ethoxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgwikipedia.org The regiochemical outcome and rate of these reactions are governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. wikipedia.orglibretexts.org

The two substituents on the ring are:

Ethoxy group (-OCH₂CH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is an ortho, para-director. chemistrytalk.orgyoutube.com

1-Amino-3-methylbutyl group: This alkylamine group is attached to the ring at position 2. As an alkyl group, it is weakly activating through an inductive effect and is also an ortho, para-director. youtube.com

Since both groups are ortho, para-directors, they work together to direct incoming electrophiles to the positions ortho and para relative to themselves. The ethoxy group is at position 1, and the alkylamine is at position 2.

The positions ortho to the ethoxy group are 2 and 6. Position 2 is blocked.

The position para to the ethoxy group is 4.

The positions ortho to the alkylamine group are 1 and 3. Position 1 is blocked.

The position para to the alkylamine group is 5.

The strong activating effect of the ethoxy group will predominantly direct the electrophile to positions 4 and 6. Steric hindrance from the bulky 1-amino-3-methylbutyl group at position 2 may slightly disfavor substitution at position 3 and could influence the ratio of substitution at position 6. Therefore, the major products are expected to be the 4-substituted and 6-substituted isomers.

Table 5: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-ethoxyphenyl)-3-methylbutan-1-amine and 1-(6-Nitro-2-ethoxyphenyl)-3-methylbutan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-ethoxyphenyl)-3-methylbutan-1-amine and 1-(6-Bromo-2-ethoxyphenyl)-3-methylbutan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(1-Amino-3-methylbutyl)-3-ethoxyphenyl ethanone |

Reactions at the Butane (B89635) Chain

The 3-methylbutane (isobutyl) portion of the molecule consists of saturated C(sp³)-H bonds, which are typically considered inert. However, modern synthetic methods, particularly those involving photoredox catalysis, have enabled the functionalization of such unactivated C-H bonds.

While direct photoredox arylation of the butane chain of this compound is not extensively documented, analogous transformations in related structures, such as carbonyl compounds, provide a model for potential reactivity. nih.gov The functionalization of C(sp³)–H bonds adjacent to a nitrogen atom via photoredox catalysis is a developing area of research. nih.govchemrxiv.org These reactions often proceed through the generation of a highly reactive α-aminoalkyl radical. nih.gov

In systems analogous to carbonyl compounds, photoredox catalysis can be merged with other catalytic cycles to achieve remote C-H functionalization. columbia.edu For instance, a strategy involving a combination of nickel catalysis and photoredox-catalyzed hydrogen atom transfer (HAT) has been used for the regioselective arylation of unactivated C(sp³)-H bonds. columbia.edu A photocatalyst, upon excitation by visible light, can initiate a HAT process, generating a carbon-centered radical on the alkyl chain. This radical can then be intercepted by a nickel catalyst within a cross-coupling cycle to form a new C-C bond with an aryl partner.

A hypothetical application to the butane chain of the target amine could involve the selective abstraction of a hydrogen atom, followed by coupling with an aryl halide. The regioselectivity of such a reaction—determining which C-H bond on the isobutyl group reacts—would be a significant challenge, likely influenced by steric factors and the stability of the resulting radical intermediate.

Stereochemical Aspects of 1 2 Ethoxyphenyl 3 Methylbutan 1 Amine

Inherent Chirality of the Amine Center

The molecular structure of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine features a single stereocenter at the carbon atom bonded to the amino group (C1). This carbon is attached to four different substituents: a 2-ethoxyphenyl group, an isobutyl group, a hydrogen atom, and an amino group. This substitution pattern makes the C1 carbon a chiral center, and consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine and (S)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine. The spatial arrangement of these four groups around the stereocenter determines the absolute configuration of each enantiomer.

Enantioselective Synthesis Strategies and Methodologies

The synthesis of enantiomerically pure this compound can be achieved through various enantioselective strategies. These methods aim to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture.

One prominent strategy involves the use of chiral auxiliaries. For instance, the highly versatile tert-butanesulfinamide can be condensed with the corresponding ketone, 2-ethoxy-isovalerophenone, to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinyl group, yields the desired chiral primary amine in high enantiomeric excess. nih.gov The stereochemical outcome is dictated by the chirality of the auxiliary. nih.govyale.edu

Another approach is the asymmetric reductive amination of 2-ethoxy-isovalerophenone. This can be accomplished using a chiral catalyst, such as a transition metal complex with a chiral ligand, which facilitates the stereoselective reduction of an in situ-formed imine or enamine intermediate. Furthermore, biocatalytic methods employing enzymes like transaminases or amine dehydrogenases offer a green and highly selective route to chiral amines.

Catalytic asymmetric hydrogenation of enamines or imines derived from the corresponding ketone is also a powerful tool for the synthesis of chiral amines. This method often utilizes rhodium or iridium catalysts paired with chiral phosphine (B1218219) ligands to achieve high levels of enantioselectivity.

Diastereoselective Transformations and Control

Once an enantiomer of this compound is obtained, it can be used as a chiral auxiliary or a building block in diastereoselective transformations to create new stereocenters with a controlled configuration. When this chiral amine is reacted with a prochiral substrate containing a reactive center, the existing stereocenter of the amine can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other.

For example, the amine can be converted into a chiral imine or enamine, which can then undergo diastereoselective alkylation, aldol (B89426), or Michael reactions. The steric hindrance and electronic properties of the 2-ethoxyphenyl and isobutyl groups on the chiral amine would play a crucial role in directing the approach of the incoming reagent, thus controlling the stereochemistry of the newly formed stereocenter. The efficiency of the diastereoselective control is typically quantified by the diastereomeric excess (de). While specific examples involving this compound are not prevalent in the literature, the principles of using chiral 1-arylalkylamines in diastereoselective synthesis are well-established. beilstein-journals.orgosi.lvharvard.edu

Chiral Resolution Techniques (e.g., Chiral HPLC)

Chiral resolution is a common method to separate the enantiomers of a racemic mixture of this compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. mdpi.com

The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are particularly effective for the resolution of a wide range of chiral amines. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com Acidic or basic additives are often included to improve peak shape and resolution. researchgate.net

Below is an interactive data table summarizing typical chiral HPLC conditions for the separation of analogous chiral amines.

| Parameter | Value |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: The optimal conditions for this compound would require experimental screening.

Stereochemical Analysis and Assignments (e.g., utilizing advanced NMR and computational methods)

The determination of the absolute configuration of the enantiomers of this compound is crucial. Advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. Chiral derivatizing agents, such as Mosher's acid, can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum. The analysis of the chemical shift differences of the resulting diastereomeric esters or amides can allow for the assignment of the absolute configuration.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to determine the absolute configuration of chiral molecules. nih.gov By calculating the theoretical NMR chemical shifts, optical rotation, or circular dichroism (CD) spectra for both the (R) and (S) enantiomers, a comparison with the experimental data can provide a confident assignment of the absolute configuration. wiley.com These computational approaches are especially valuable when crystallographic methods are not feasible.

Advanced Analytical Methodologies for Characterization of Complex Amine Derivatives

Chromatography Techniques

Chromatography is an indispensable tool in the analysis of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, enabling the separation of the compound from impurities and, in the case of chiral chromatography, the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) are routinely utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. When equipped with a chiral stationary phase (CSP), HPLC becomes a powerful tool for the separation of enantiomers, which is critical as different enantiomers of a chiral compound can exhibit distinct biological activities.

The enantiomeric resolution of primary amines is frequently achieved using CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. For this compound, a typical chiral HPLC method would involve a normal-phase mobile system. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is detailed in the interactive table below.

Interactive Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 10.2 min |

Note: This data is representative and serves as an illustrative example.

This method would allow for the accurate determination of the enantiomeric excess (e.e.) of a sample, a critical quality attribute for chiral compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile compounds and for identifying components in a mixture. For the analysis of this compound, GC-MS provides not only retention time data for purity assessment but also mass spectra that offer structural information.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion, and fragmentation of the ethoxyphenyl group.

A summary of expected GC-MS parameters and fragmentation data is presented in the interactive table below.

Interactive Data Table: Predicted GC-MS Parameters and Fragmentation

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (m/z) | 207 |

| Key Fragment Ion 1 (m/z) | 135 (Ethoxyphenyl fragment) |

| Key Fragment Ion 2 (m/z) | 72 (Iminium ion from alpha-cleavage) |

Note: This data is based on typical fragmentation patterns of similar structures and is for illustrative purposes.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for preliminary purity checks. longdom.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica gel) and the mobile phase. The position of a compound on the developed plate is characterized by its retention factor (Rf). Due to the presence of the primary amine group, visualization of the spot corresponding to this compound can be achieved using a variety of staining agents.

Commonly used visualization methods for primary amines on a TLC plate are outlined in the interactive table below.

Interactive Data Table: TLC Visualization Techniques for Primary Amines

| Staining Agent | Procedure | Expected Result |

| Ninhydrin (B49086) | The TLC plate is dipped in a ninhydrin solution and gently heated. | A purple or pink spot (Ruhemann's purple) indicates the presence of a primary amine. |

| Potassium Permanganate | The plate is dipped in a basic solution of potassium permanganate. | A yellow or brown spot on a purple background appears for compounds that can be oxidized, including amines. |

| UV Light (254 nm) | If the compound contains a UV-active chromophore, it can be visualized under a UV lamp. | The ethoxyphenyl group in the target compound should allow for visualization as a dark spot on a fluorescent background. |

Note: The choice of mobile phase for TLC would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with a small amount of a basic modifier such as triethylamine (B128534) to reduce tailing of the amine spot.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. matestlabs.com This method provides a direct measure of the elemental composition of the compound, which is crucial for confirming its empirical and molecular formula. researchgate.net

The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas)—are separated and quantified by a detector. tamu.edu The results are then used to calculate the percentage of each element in the original sample. For a pure sample of this compound (C13H21NO), the experimental values should closely match the theoretical calculations. A significant deviation (typically more than ±0.4%) may indicate the presence of impurities or an incorrect structural assignment. nih.gov

The theoretical elemental composition of this compound is provided in the interactive table below.

Interactive Data Table: Theoretical Elemental Composition of C13H21NO

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 13 | 156.143 | 75.31% |

| Hydrogen | H | 1.008 | 21 | 21.168 | 10.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.72% |

| Total | 207.317 | 100.00% |

Note: This table presents the calculated theoretical values based on the molecular formula.

Outlook and Future Research Directions for 1 2 Ethoxyphenyl 3 Methylbutan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, moving beyond traditional synthetic protocols. Key areas of investigation will include:

"Borrowing Hydrogen" Catalysis: This atom-economical approach utilizes alcohols as alkylating agents, producing water as the sole byproduct. acs.orgrsc.orgnih.gov Research into applying this methodology, potentially using earth-abundant metal catalysts, could provide a green route to this amine and its derivatives. rsc.orgacs.orgnih.gov

Biocatalysis: The use of enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs) offers a highly selective and sustainable pathway to chiral amines under mild conditions. researchgate.netchemistryviews.org Future work could involve screening for or engineering enzymes that can efficiently catalyze the asymmetric synthesis of this compound from a corresponding ketone precursor. nih.govfrontiersin.orghims-biocat.eu This approach is particularly attractive for producing single-enantiomer products, which are crucial in pharmaceutical applications. nih.gov

Reductive Amination with Green Reductants: While reductive amination is a common method for amine synthesis, future efforts will aim to replace traditional reducing agents with more sustainable alternatives. acs.org Exploring novel hydride sources or catalytic hydrogenation under mild conditions can significantly reduce the environmental impact of the synthesis. acs.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| "Borrowing Hydrogen" Catalysis | High atom economy, use of readily available alcohols, generates only water as a byproduct. acs.orgnih.gov | Catalyst development (especially with earth-abundant metals), optimization of reaction conditions. rsc.org |

| Biocatalysis (e.g., Reductive Aminases) | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly. chemistryviews.orgnih.gov | Enzyme discovery and engineering for specific substrate, cofactor regeneration. researchgate.netnih.gov |

| Green Reductive Amination | Avoids stoichiometric, often hazardous, reducing agents, potential for high yields. | Development of efficient and selective green reducing agents or catalysts. |

Exploration of Diverse Chemical Transformations and Derivatizations

The primary amine functionality of this compound serves as a versatile handle for a wide array of chemical transformations. Future research should explore its reactivity to generate a library of novel compounds with potentially interesting properties.

C-N Bond Forming Reactions: Investigating its participation in modern C-N bond-forming reactions, such as the Buchwald-Hartwig amination, could lead to the synthesis of more complex diaryl or alkylaryl amines. tcichemicals.com Organocatalyzed C-N bond formation presents a metal-free alternative for creating new derivatives. researchgate.net

Derivatization of the Amine Group: Systematic derivatization of the primary amine to form amides, sulfonamides, imines, and other nitrogen-containing functional groups is a crucial next step. nih.govresearchgate.net These derivatives could be screened for biological activity or used as building blocks in polymer and materials science.

Late-Stage Functionalization: Using the existing amine as a directing group for late-stage C-H functionalization of the aromatic ring could provide a powerful tool for rapidly accessing a diverse range of analogs with modified substitution patterns. researchgate.net

Table 2: Potential Chemical Transformations and Resulting Compound Classes

| Reaction Type | Reagent/Catalyst Class | Potential Product Class |

| N-Alkylation | Alcohols (via Borrowing Hydrogen) | Secondary and Tertiary Amines nih.gov |

| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig) | Diaryl/Alkylaryl Amines tcichemicals.com |

| Acylation | Acyl Chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Condensation | Aldehydes, Ketones | Imines |

Advanced Computational Modeling for Mechanism Prediction and Property Tuning

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational modeling can accelerate discovery and provide deep mechanistic insights.

Mechanism Elucidation: Density Functional Theory (DFT) studies can be employed to investigate the reaction mechanisms of its synthesis, particularly for catalytic routes like reductive amination and "borrowing hydrogen" processes. scholaris.canih.govacs.orgrsc.org This can help in optimizing reaction conditions and catalyst design. utoronto.ca

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can be developed to predict the physicochemical properties of its derivatives, such as solubility, stability, and potential biological activity. researchgate.netchemrxiv.orgnih.govchemrxiv.org This would enable the virtual screening of large libraries of potential derivatives before committing to their synthesis.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for the parent compound and its derivatives, ensuring accurate structural characterization.

Table 3: Application of Computational Modeling in Future Research

| Computational Method | Research Application | Expected Insights |

| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. scholaris.canih.gov | Transition state energies, reaction pathways, catalyst-substrate interactions. acs.orgrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic synthesis. | Enzyme active site interactions, prediction of stereoselectivity. chiralpedia.com |

| Machine Learning / QSPR | Prediction of physicochemical and biological properties. chemrxiv.orgnih.gov | High-throughput virtual screening, identification of lead compounds. chemrxiv.org |

Integration with Fundamental Organic Synthesis and Catalyst Design

The study of this compound can also serve as a platform to advance broader concepts in organic chemistry.

Asymmetric Catalysis: As a chiral amine, its enantiomers can be used as resolving agents or as chiral ligands in asymmetric metal catalysis or as organocatalysts themselves. chiralpedia.com Designing catalysts based on this scaffold could lead to novel and highly selective transformations. acs.org The integration of computational tools can significantly accelerate this design process. bohrium.comwecomput.comchemrxiv.org

Development of Predictive Models: The synthesis and derivatization of this compound can generate valuable data for training machine learning models aimed at reaction prediction and optimization. chemrxiv.orgunsw.edu.au This contributes to the broader goal of creating more predictive and automated systems for chemical synthesis. acs.orgumich.edu

New Reaction Discovery: Exploring the reactivity of this compound under novel reaction conditions could lead to the discovery of unprecedented chemical transformations, expanding the toolkit of synthetic organic chemists.

Table 4: Contribution to Broader Fields of Organic Chemistry

| Area of Contribution | Specific Research Focus | Potential Impact |

| Asymmetric Synthesis | Use as a chiral ligand or organocatalyst. chiralpedia.com | Development of new stereoselective reactions. |

| Catalyst Design | Design of novel metal complexes or organocatalysts based on its structure. | More efficient and selective catalysts for a range of transformations. acs.org |

| Machine Learning in Chemistry | Generation of datasets for reaction prediction and optimization algorithms. chemrxiv.orgunsw.edu.au | Improved accuracy and predictive power of in silico synthesis tools. |

| Sustainable Chemistry | A model substrate for developing and validating green synthetic methodologies. | Broader adoption of sustainable practices in amine synthesis. hims-biocat.eu |

Q & A

Basic: What synthetic methodologies are recommended for 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of branched arylalkylamines like this compound typically involves:

- Nucleophilic substitution : Reacting 2-ethoxyphenylmagnesium bromide with 3-methylbutyronitrile, followed by reduction (e.g., LiAlH₄) to yield the primary amine .

- Reductive amination : Condensing 3-methylbutanal with 2-ethoxyaniline under hydrogenation (e.g., Pd/C or NaBH₃CN) to form the secondary amine.

- Optimization strategies :

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Answer:

Key techniques and expected

| Technique | Key Features |

|---|---|

| ¹H NMR | - Aromatic protons (δ 6.8–7.4 ppm, multiplet for 2-ethoxyphenyl). - Methine proton adjacent to amine (δ 3.2–3.6 ppm, triplet). - Ethoxy group (δ 1.4 ppm, triplet for CH₃; δ 4.0 ppm, quartet for OCH₂). |

| ¹³C NMR | - Quaternary carbons (aromatic C-O at δ 160–165 ppm). - Branching at C3 (δ 25–30 ppm for CH(CH₃)₂). |

| IR | - N-H stretch (3300–3500 cm⁻¹, broad). - C-O-C stretch (1250–1150 cm⁻¹). |

| MS | - Molecular ion peak (m/z ≈ 207 for C₁₃H₂₁NO⁺). - Fragmentation at the amine branch (e.g., loss of C₃H₇, m/z 150). |

Advanced: How can X-ray crystallography using SHELX programs resolve molecular geometry and intermolecular interactions?

Answer:

- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : SHELXT for phase determination via intrinsic phasing .

- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms.

- Hydrogen bonding : Analyze distances (e.g., N-H···O interactions between amine and ethoxy groups) and angles using CCDC Mercury.

- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³).

Advanced: What computational approaches are suitable for studying conformational stability and electronic properties?

Answer:

- DFT calculations :

- Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths/angles .

- Frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., amine nucleophilicity).

- Molecular dynamics (MD) : Simulate solvent effects (e.g., in DMSO) to study conformational flexibility.

- Docking studies : Screen against serotonin receptors (if applicable) using AutoDock Vina, given structural analogs like sibutramine derivatives .

Data Contradiction: How to address discrepancies in reported melting points or spectral data?

Answer:

- Purity assessment : Re-run DSC (melting point) and compare with HPLC (≥98% purity).

- Crystallographic validation : If polymorphs exist, SCXRD can differentiate crystal forms .

- Solvent effects : NMR shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆); standardize conditions.

- Stereochemical errors : Re-examine synthetic routes for unintended racemization or branching.

Advanced: How to analyze hydrogen-bonding networks in the crystal lattice using graph set analysis?

Answer:

- Graph set notation : Apply Etter’s rules (e.g., D for donor, A for acceptor) :

- Identify motifs like R₂²(8) (eight-membered rings with two donors/acceptors).

- Quantify interactions (e.g., N-H···O=C, distance ~2.8–3.0 Å).

- Software tools : Use Mercury (CCDC) or CrystalExplorer to generate interaction maps.

- Thermal analysis : Correlate H-bond strength (DSC/TGA) with lattice stability.

Advanced: What strategies can isolate enantiomers of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.